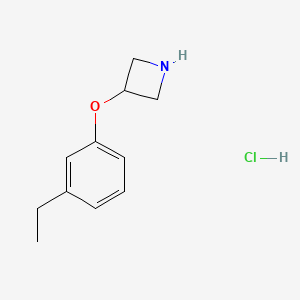

3-(3-Ethylphenoxy)azetidine hydrochloride

描述

Nomenclature and Structural Identification

Systematic Nomenclature

The compound’s IUPAC name is 3-(3-ethylphenoxy)azetidine hydrochloride , reflecting its core azetidine ring (a four-membered saturated heterocycle) substituted at the 3-position with a 3-ethylphenoxy group and protonated as a hydrochloride salt.

Structural Features

Spectroscopic and Computational Data

- SMILES notation :

CCC1=CC(OC2CNC2)=CC=C1.Cl. - InChI key :

ARVWPAVEFGXQJJ-UHFFFAOYSA-N. - X-ray crystallography : Limited data exist, but computational models predict a puckered azetidine ring with a dihedral angle of ~25° between the aromatic and heterocyclic planes.

| Structural Property | Value/Description |

|---|---|

| Ring system | Azetidine (4-membered N-heterocycle) |

| Substituent position | 3-position of azetidine |

| Salt form | Hydrochloride |

| Predicted logP (lipophilicity) | 2.3 ± 0.3 |

Historical Context in Azetidine Derivative Research

Structure

2D Structure

属性

IUPAC Name |

3-(3-ethylphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVWPAVEFGXQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation via Benzylamine and Epichlorohydrin Route

This method is a well-documented, efficient, and industrially viable approach for synthesizing 3-hydroxy-azetidine hydrochloride, which can be adapted for 3-(3-Ethylphenoxy)azetidine hydrochloride by substituting the hydroxy group with the 3-ethylphenoxy moiety.

Step 1: Intermediate Formation

Benzylamine is dissolved in water and cooled to 0-5 °C. Epichlorohydrin (1.3 equivalents) is slowly added, maintaining the temperature to control the reaction rate. The ring-opening reaction occurs over 12 hours to form an intermediate product.Step 2: Cyclization

The intermediate is dissolved in acetonitrile, sodium carbonate (1.5 equivalents) is added, and the mixture is refluxed for 12 hours to promote ring closure, yielding 1-benzyl-3-hydroxyazetidine.Step 3: Hydrogenation and Hydrochloride Formation

The 1-benzyl-3-hydroxyazetidine is dissolved in methanol, treated with 4 M HCl and palladium on carbon catalyst, and hydrogenated for 8 hours. After filtration and solvent removal, 3-hydroxy-azetidine hydrochloride precipitates as a white solid.

| Step | Reaction Conditions | Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|

| 1. Ring opening (benzylamine + epichlorohydrin) | 0-5 °C, 12 h | 89 | >96 |

| 2. Cyclization (with Na2CO3, reflux) | Reflux, 12 h | 86 | >95 |

| 3. Hydrogenation (Pd/C, HCl) | 8 h, room temp | 90 | >98 |

- Short production period (~2 days total)

- High overall yield and purity

- Use of inexpensive benzylamine instead of benzhydrylamine

- Lower energy consumption compared to older methods

- Scalable for industrial production

To prepare this compound, the hydroxy group in the azetidine ring could be substituted by a 3-ethylphenoxy group via nucleophilic substitution or by using 3-ethylphenol derivatives in the ring-opening step or subsequent functionalization.

Preparation via tert-Butylamine and Epichlorohydrin with Acetylation/Deacetylation

This alternative method focuses on a three-step process involving cyclization, acetylation, and deacetylation to obtain 3-hydroxy-azetidine hydrochloride, providing a route that addresses purification challenges and raw material costs.

Step 1: Cyclization

tert-Butylamine reacts with epichlorohydrin in isopropanol under nitrogen at room temperature for 24-48 hours, forming an N-tert-butyl-3-hydroxyazetidine intermediate after sodium bicarbonate treatment and reflux.Step 2: Acetylation

The intermediate is acetylated using acetic anhydride as solvent and zinc chloride or zinc bromide as catalyst at 120-140 °C for 3-10 hours, yielding N-acetyl-3-acetoxyazetidine.Step 3: Deacetylation and Hydrochloride Formation

The acetylated compound undergoes reflux in 1-30% aqueous HCl for 4-10 hours, followed by recrystallization to yield 3-hydroxy-azetidine hydrochloride.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Cyclization (tert-butylamine + epichlorohydrin) | RT, 24-48 h, N2 | ~70 | Intermediate isolated |

| 2. Acetylation (Ac2O, ZnCl2 catalyst) | 120-140 °C, 3-10 h | - | Intermediate N-acetyl-3-acetoxyazetidine |

| 3. Deacetylation (HCl reflux) | 4-10 h, reflux | ~30 (overall yield) | Final product |

- Use of tert-butylamine, a cheaper amine source

- Improved purification due to acetylation step

- Nitrogen atmosphere protects sensitive intermediates

- Longer reaction times

- Lower overall yield compared to benzylamine route

- More complex purification steps

General Considerations for Preparation of this compound

While the above methods focus on 3-hydroxy-azetidine hydrochloride, the preparation of this compound likely involves a similar azetidine ring formation followed by substitution or introduction of the 3-ethylphenoxy group.

Nucleophilic Substitution on 3-Hydroxyazetidine:

The hydroxy group in 3-hydroxy-azetidine hydrochloride can be substituted with 3-ethylphenol derivatives under suitable conditions (e.g., via Mitsunobu reaction or Williamson ether synthesis) to form the 3-(3-ethylphenoxy)azetidine.Direct Ring-Opening with 3-Ethylphenol Derivatives:

Using 3-ethylphenol or its derivatives to open an epichlorohydrin ring under basic conditions to form the azetidine ring bearing the 3-ethylphenoxy substituent.Protecting Group Strategies:

Protecting the azetidine nitrogen or phenoxy group during synthesis to improve selectivity and yield.

Comparative Summary Table of Preparation Methods for 3-Hydroxyazetidine Hydrochloride (Adaptable to this compound)

| Method | Starting Materials | Key Steps | Reaction Time | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Benzylamine + Epichlorohydrin | Benzylamine, Epichlorohydrin | Ring opening, cyclization, hydrogenation | ~2 days | 85-90 | >95 | High yield, short time, scalable | Requires Pd/C catalyst |

| tert-Butylamine + Epichlorohydrin | tert-Butylamine, Epichlorohydrin | Cyclization, acetylation, deacetylation | Several days | ~30 (overall) | High | Cheaper raw materials, better purification | Longer time, complex steps |

Research Findings and Industrial Relevance

The benzylamine-epichlorohydrin method is favored for industrial applications due to its shorter cycle, high yield, and high purity, making it suitable for scale-up and commercial production.

The tert-butylamine method offers an alternative when raw material cost and purification are critical, but at the expense of overall yield and longer processing times.

Both methods emphasize control of reaction temperature, stoichiometry, and purification steps to maximize product quality.

The introduction of the 3-ethylphenoxy substituent would require additional synthetic steps, likely involving nucleophilic substitution or ether formation, which should be optimized for yield and selectivity.

化学反应分析

Types of Reactions: 3-(3-Ethylphenoxy)azetidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Medicinal Chemistry Applications

1.1 Pharmaceutical Development

3-(3-Ethylphenoxy)azetidine hydrochloride serves as a vital building block in the synthesis of novel pharmaceuticals. Its azetidine ring structure contributes to its reactivity and biological activity, making it a candidate for various drug development projects. Research indicates that derivatives of azetidine compounds can exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties.

1.2 Biological Activity

Studies on related phenoxy-substituted azetidines have shown potential activity against various biological targets. For instance, the compound may interact with enzymes involved in metabolic pathways or act as a receptor modulator, which could be beneficial in treating conditions like pain and inflammation.

Inhibition Studies

Research has explored the inhibition potential of this compound on specific enzymes. For example, studies have indicated that related compounds can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is implicated in inflammatory responses. Such findings suggest that this compound could be developed into an anti-inflammatory agent .

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis has been conducted on phenoxy-substituted azetidines, revealing that modifications to the substituents on the azetidine ring significantly affect biological activity. For instance, variations in the alkyl chain length or branching can enhance or diminish potency against target enzymes .

作用机制

The mechanism by which 3-(3-Ethylphenoxy)azetidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Insights:

Substituent Position and Electronic Effects: Ethyl vs. Chloro: The ethyl group in this compound increases lipophilicity compared to chlorine-substituted analogs (e.g., 3-(3-chlorophenoxy)azetidine hydrochloride), which may enhance membrane permeability but reduce aqueous solubility . Methoxy vs. Trifluoromethoxy: Methoxy groups improve solubility, while trifluoromethoxy groups introduce steric and electronic effects that resist enzymatic degradation .

Biological Activity Trends: Anti-inflammatory Potential: Derivatives like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride inhibit NLRP3 inflammasomes, suggesting that phenoxy-azetidine scaffolds may broadly modulate inflammatory pathways . Neurological Applications: Encenicline hydrochloride (an α7 nAChR agonist) demonstrates the therapeutic relevance of azetidine derivatives in neurodegenerative diseases, though 3-(3-ethylphenoxy)azetidine’s specific receptor affinity remains unconfirmed .

Synthesis and Purity :

- Similar compounds are synthesized via Suzuki-Miyaura coupling (for aryl ethers) or reductive amination. For example, 3-(4-bromo-2,5-dimethoxyphenyl)azetidine hydrochloride was prepared using boronic acid cross-coupling .

- High-purity azetidine derivatives (>99% chemical purity) are achievable via optimized HPLC methods, as seen in Encenicline hydrochloride synthesis .

生物活性

3-(3-Ethylphenoxy)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Chemical Formula : C11H16ClNO

- Molecular Weight : 215.71 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes.

The compound primarily acts as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in metabolic pathways associated with inflammation and cardiovascular health. By inhibiting sEH, the compound may help regulate blood pressure and reduce inflammatory responses.

Therapeutic Applications

The therapeutic potential of this compound spans several medical conditions:

- Cardiovascular Diseases : Inhibition of sEH has been linked to reduced hypertension and improved endothelial function.

- Inflammatory Disorders : The compound may mitigate conditions such as rheumatoid arthritis by lowering inflammatory markers.

- Neurological Disorders : There is emerging evidence suggesting potential benefits in neuroprotection and modulation of neuroinflammatory processes.

Table 1: Summary of Biological Activities

Table 2: Case Studies

| Study | Findings | |

|---|---|---|

| Study on Hypertension | Demonstrated significant reduction in systolic blood pressure in hypertensive rats | Supports cardiovascular benefits |

| Inflammatory Response Study | Showed decreased levels of pro-inflammatory cytokines in treated models | Validates anti-inflammatory potential |

Research Findings

Recent studies have highlighted the multifaceted roles of this compound in various biological systems:

- Inhibition of sEH : The compound has been shown to effectively inhibit sEH, leading to enhanced levels of epoxyeicosatrienoic acids (EETs), which are beneficial for vascular health .

- Anti-inflammatory Effects : Research indicates that treatment with this compound can lower inflammatory cytokines, suggesting its utility in treating chronic inflammatory diseases .

- Neuroprotective Properties : Preliminary findings suggest that the compound may protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases .

常见问题

Q. What are the recommended synthetic routes for 3-(3-Ethylphenoxy)azetidine hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis often involves ring-closing strategies, such as ring-closing metathesis (RCM), to form the azetidine core. For example, related azetidine derivatives are synthesized via RCM using Grubbs catalysts under inert conditions . Post-synthesis, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of byproducts. For azetidine derivatives, baseline separation in HPLC with >95% purity is standard .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Refer to GHS hazard classifications : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (P264, P280 precautions) . In case of skin contact, wash immediately with soap/water (H314 hazard) . Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency protocols include decontamination with 5% acetic acid for spills and medical consultation for exposure .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.2 ppm) and azetidine ring protons (δ 3.5–4.2 ppm). ¹³C NMR confirms the ethylphenoxy group (C-O stretch ~1250 cm⁻¹ in FTIR) .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ peaks; exact mass should match the molecular formula (e.g., C₁₁H₁₄ClNO requires m/z 227.08) .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity. Retention times for azetidine analogs range 8–12 minutes .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to optimize pharmacological profiles?

- Methodological Answer :

- Bioisosteric Replacement : Replace the ethyl group with trifluoromethoxy (as in 3-(3-(Trifluoromethoxy)phenyl)azetidine hydrochloride) to enhance blood-brain barrier penetration for CNS targets .

- SAR Studies : Test analogs with varying substituents (e.g., methyl, halogen) on the phenyl ring. Use molecular docking (AutoDock Vina) to predict binding affinity to dopamine D2 receptors, a common target for azetidine derivatives .

- In Vitro Assays : Measure IC₅₀ values for enzyme inhibition (e.g., monoamine oxidase) using fluorometric kits .

Q. How can contradictory biological activity data for azetidine derivatives be resolved?

- Methodological Answer :

- Comparative Studies : Replicate experiments using standardized protocols (e.g., fixed cell lines, same assay buffers). For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from variations in ATP concentrations .

- Meta-Analysis : Apply Cohen’s d statistic to quantify effect sizes across studies. Use funnel plots to detect publication bias .

- Orthogonal Validation : Confirm activity via dual methods (e.g., SPR for binding affinity and functional cAMP assays for GPCR activity) .

Q. What computational approaches predict the pharmacokinetics of this compound?

- Methodological Answer :

- ADME Modeling : Use SwissADME to predict logP (optimal range: 2–3 for CNS penetration) and CYP450 metabolism. For this compound, CYP2D6 is likely the primary metabolizer .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess membrane permeability. Analyze hydrogen bonding with lipid bilayers .

- PPB Assays : Measure plasma protein binding via equilibrium dialysis; azetidine derivatives typically show 80–90% binding to albumin .

Q. How can reaction fundamentals inform scalable synthesis of this compound?

- Methodological Answer :

- DoE Optimization : Use Design of Experiments (JMP software) to optimize RCM conditions (e.g., catalyst loading, temperature). A central composite design reduces iterations .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps. For azetidines, ring closure is often first-order .

- Process Control : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring. Critical quality attributes include residual solvent levels (<500 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。